(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

Asymmetric catalysis Chiral amino acid synthesis Enantiomeric purity

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate (CAS 1956434-59-5; synonym H-Trp(4-OMe)-OMe) is a non-proteinogenic, enantiomerically pure L-tryptophan derivative bearing a methoxy substituent at the 4-position of the indole ring and a methyl ester at the carboxyl terminus. With a molecular formula of C13H16N2O3, a molecular weight of 248.28 g/mol, and a computed XLogP3 of 1.4, this compound exhibits lipophilicity substantially greater than the corresponding free acid, 4-methoxy-L-tryptophan (MW 234.25, zwitterionic logP approximately −1.5).

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B11864306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)CC(C(=O)OC)N
InChIInChI=1S/C13H16N2O3/c1-17-11-5-3-4-10-12(11)8(7-15-10)6-9(14)13(16)18-2/h3-5,7,9,15H,6,14H2,1-2H3/t9-/m0/s1
InChIKeyQANZHTDVGPRGEI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate: A Chiral 4-Methoxy-Tryptophan Methyl Ester for Peptide Synthesis and Bioactive Natural Product Construction


(S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate (CAS 1956434-59-5; synonym H-Trp(4-OMe)-OMe) is a non-proteinogenic, enantiomerically pure L-tryptophan derivative bearing a methoxy substituent at the 4-position of the indole ring and a methyl ester at the carboxyl terminus [1]. With a molecular formula of C13H16N2O3, a molecular weight of 248.28 g/mol, and a computed XLogP3 of 1.4, this compound exhibits lipophilicity substantially greater than the corresponding free acid, 4-methoxy-L-tryptophan (MW 234.25, zwitterionic logP approximately −1.5) [2]. The 4-methoxy-L-tryptophan residue is a rare but pharmacologically essential building block found in only three classes of bioactive cyclic depsipeptide natural products—argyrins, ohmyungsamycins, and ecumicin—where it is indispensable for nanomolar-level antiproliferative and antimycobacterial activity [3].

Why 4-Methoxy-L-Tryptophan Methyl Ester Cannot Be Replaced by Common Tryptophan Analogs in Critical Research Applications


Generic substitution with L-tryptophan methyl ester, 5-methoxy-L-tryptophan, or the free acid form introduces quantifiable losses in potency, regioselectivity, or synthetic utility that are directly documented in peer-reviewed studies. In the argyrin macrocyclic scaffold, exchanging the 4-methoxy-tryptophan residue for a 5-methoxy analog reduces antiproliferative potency 2.1-fold (GI50 1.8 nM vs. 3.8 nM against HCT-116) [1]. In the ohmyungsamycin series, complete removal of the 4-methoxy group (demethoxy-OMS A) diminishes antituberculosis potency by approximately 1.3-fold relative to wild-type OMS A [2]. Beyond potency differences, 4-substitution dictates enzymatic prenylation regiochemistry: 4-methoxytryptophan is prenylated exclusively at C5 of the indole nucleus, whereas 4-methyltryptophan yields products at C3 and N1 [3]. The methyl ester form provides further differentiation—with an XLogP3 of 1.4 versus approximately −1.5 for the zwitterionic free acid—enabling superior solubility in organic solvents for solid-phase peptide synthesis and altered membrane transport properties that bypass TAT1-mediated amino acid transport [4]. These are not marginal differences; they represent biologically decisive and synthetically consequential differentiation.

Quantitative Comparator Evidence for (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate: Head-to-Head and Cross-Study Differentiation


Stereochemical Purity: Asymmetric Hydrogenation Achieves ≥97% Enantiomeric Excess for the S-Enantiomer Methyl Ester versus Racemic Synthesis

The (S)-enantiomer of 4-methoxytryptophan methyl ester is accessible with ≥97% enantiomeric excess (ee) via an asymmetric hydrogenation method employing [1S,1S',2R,2R'-DuanPhos Rh(cod)]BF₄ as the chiral catalyst, as disclosed in patent US 2012/0295941 A1 [1]. The corresponding D-enantiomer can be produced using the opposite chiral ligand [1R,1R',2S,2S'-DuanPhos Rh(cod)]BF₄, also at ≥97% ee [1]. This stands in contrast to conventional Strecker or enzymatic resolution approaches that typically yield lower enantiomeric purity or require wasteful resolution of racemates.

Asymmetric catalysis Chiral amino acid synthesis Enantiomeric purity

4-Methoxy versus 5-Methoxy Tryptophan in Argyrin A: 2.1-Fold Superior Antiproliferative Potency of the 4-Methoxy Congener

In the argyrin A macrocyclic octapeptide scaffold, the natural product bearing the 4-methoxy-L-tryptophan residue (argyrin A) exhibits a GI50 of 1.8 nM against the HCT-116 human colon cancer cell line. When the 4-methoxy group is relocated to the 5-position—producing the analogue (5-methoxy-Trp⁴)argyrin—the GI50 increases to 3.8 nM, representing a 2.1-fold loss in antiproliferative potency [1]. Both compounds retain nanomolar activity, but the 4-methoxy substitution confers a clear and reproducible advantage. The study further established that the methoxy group at either the 4- or 5-position is essential for biological activity, as unsubstituted tryptophan at this position abolishes activity [1].

Anticancer cyclic peptides Proteasome inhibition Structure-activity relationship

Contribution of the 4-Methoxy Group to Antituberculosis Potency: Demethoxy-OMS A Shows Quantified 1.3-Fold Reduction in Activity

Ohmyungsamycin A (OMS A), a cyclic depsipeptide containing the 4-methoxy-L-tryptophan residue, was compared head-to-head with demethoxy-OMS A (6)—an analogue in which the 4-methoxy-tryptophan unit is replaced by unsubstituted N-methyl-tryptophan—using the resazurin microtiter assay (REMA) against Mycobacterium tuberculosis mc² 6230 [1]. Demethoxy-OMS A exhibited an MIC50 approximately 1.3-fold higher than wild-type OMS A, quantitatively demonstrating that the 4-methoxy group contributes to antituberculosis activity even though it is not the dominant pharmacophoric element (dehydroxy-OMS A, with a different modification, showed a 6-fold improvement) [1]. Importantly, in antiproliferative assays against five human cancer cell lines (A549, HCT116, SNU638, SK-HEP-1, MDA-MB-231), demethoxy-OMS A retained comparable activity to OMS A (IC50 values 7.68–11.58 µM vs. 10.91–14.90 µM), indicating that the 4-methoxy group's contribution is context-dependent and particularly relevant for antimicrobial applications [1].

Antituberculosis agents Cyclic depsipeptides Non-proteinogenic amino acids

Lipophilicity Advantage of the Methyl Ester over the Free Acid: XLogP3 1.4 Enables Superior Organic Solvent Compatibility for Peptide Synthesis

The methyl ester form of 4-methoxy-L-tryptophan (H-Trp(4-OMe)-OMe, CAS 1956434-59-5) has a computed XLogP3 of 1.4, with a topological polar surface area (tPSA) of 77.3 Ų [1]. In contrast, the free acid form, 4-methoxy-L-tryptophan (CAS 406938-53-2), exists as a zwitterion at physiological pH with a logP for L-tryptophan of approximately −1.46 [2]. This represents an estimated lipophilicity difference of approximately 2.9 log units between the methyl ester and the zwitterionic free acid. The methyl ester's increased lipophilicity translates to enhanced solubility in organic solvents (DMSO, methanol, dichloromethane) commonly used in solid-phase peptide synthesis, where the free acid's zwitterionic character limits solubility and coupling efficiency . This property difference is consistent with the well-established class behavior of amino acid methyl esters: L-tryptophan methyl ester has been reported with XLogP3 values of 2.30–2.35 versus L-tryptophan free acid at −1.46, and this lipophilicity shift is essential for passive membrane permeability in cellular assays [3].

Physicochemical properties Solid-phase peptide synthesis Drug-likeness optimization

Enzymatic Prenylation Regioselectivity: 4-Methoxytryptophan Directs Exclusive C5 Prenylation, Distinct from Other 4-Substituted Tryptophans

The aromatic prenyltransferase dimethylallyltryptophan synthase (DMATS) from Claviceps purpurea, which normally prenylates L-tryptophan at C4 of the indole nucleus, exhibits dramatically altered regioselectivity when presented with 4-substituted tryptophan analogues [1]. 4-Methoxytryptophan is processed as an alternate substrate and yields normal prenylation at C5 as the single major product [1]. This contrasts with 4-methyltryptophan, which gives four products including normal and reverse prenylation at C3 and normal prenylation at N1, and with 4-aminotryptophan, which yields normal prenylation at both C5 and C7 [1]. The divergent regiochemical outcomes are attributed to the electronic effects of the 4-substituent on the indole ring's nucleophilic reactivity and its orientation within the enzyme active site [1]. These findings are consistent with a dissociative electrophilic alkylation mechanism [1].

Prenyltransferase substrate specificity Ergot alkaloid biosynthesis Natural product diversification

Evidence-Backed Application Scenarios for (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate in Research and Pharmaceutical Development


Total Synthesis of Argyrin, Ohmyungsamycin, and Ecumicin Analogues via Fmoc-SPPS Incorporating the 4-Methoxy-L-Tryptophan Residue

The methyl ester serves as a protected precursor for generating Fmoc-4-methoxy-L-tryptophan, the direct building block for solid-phase peptide synthesis of argyrin, ohmyungsamycin, and ecumicin analogue libraries. The 4-methoxy substitution is essential: argyrin A (4-OMe) exhibits GI50 = 1.8 nM against HCT-116 cells, representing a 2.1-fold potency advantage over the 5-methoxy isomer (GI50 = 3.8 nM) [1]. For OMS/ecumicin analogues targeting Mycobacterium tuberculosis, the 4-methoxy group contributes measurably to potency—its removal reduces activity 1.3-fold [2]. The methyl ester's XLogP3 of 1.4 (versus ~ −1.5 for the free acid) ensures compatibility with standard coupling solvents (DMF, DCM, NMP) used in automated peptide synthesizers [3].

Asymmetric Synthesis of Enantiomerically Pure 4-Substituted Tryptophan Derivatives for Chiral Drug Intermediate Production

The patented asymmetric hydrogenation method using [1S,1S',2R,2R'-DuanPhos Rh(cod)]BF₄ delivers the protected (S)-4-methoxytryptophan methyl ester with ≥97% ee [4]. This level of stereochemical purity is critical for pharmaceutical intermediate applications where the D-enantiomer may exhibit divergent or undesirable biological activity. The method is catalytic and scalable (1–100 bar H₂, 15–100°C, alcohol solvent), making it suitable for kilogram-scale production of chirally pure building blocks for GMP peptide synthesis [4].

Chemoenzymatic Synthesis of C5-Prenylated Indole Alkaloids Using 4-Methoxytryptophan Methyl Ester as a Regioselective Substrate

Dimethylallyltryptophan synthase (DMATS) from Claviceps purpurea processes 4-methoxytryptophan with exclusive regioselectivity for C5 normal prenylation, in contrast to the multi-site prenylation observed with 4-methyltryptophan (C3/N1) or 4-aminotryptophan (C5/C7) [5]. This unique regiochemical outcome enables the chemoenzymatic construction of C5-prenylated indole scaffolds that are inaccessible using other 4-substituted tryptophan analogues. The methyl ester form can be hydrolyzed to the free acid before enzymatic incubation, or used directly if the enzyme tolerates the ester, providing a versatile entry point for generating prenylated natural product-like libraries for drug discovery [5].

Chemical Probe Development Targeting Wnt/β-Catenin Signaling and Tryptophan Metabolism Enzymes (IDO/TDO)

4-Methoxy-L-tryptophan (the free acid form, readily obtained by ester hydrolysis of the methyl ester) has demonstrated inhibition of Wnt3A signaling with an IC50 of 1.17 µM in HEK293 cells [6] and inhibition of human TDO with an IC50 of 90 nM [7]. The methyl ester prodrug form offers the additional advantage of enhanced passive membrane permeability due to its ~2.9 log unit lipophilicity increase over the zwitterionic free acid [3], which is critical for intracellular target engagement in cell-based assays. Researchers developing probes for Wnt-driven cancers or immunosuppressive IDO/TDO pathways can use the methyl ester as a cell-permeable precursor that undergoes intracellular esterase-mediated hydrolysis to release the active free acid at the site of action [3].

Quote Request

Request a Quote for (S)-Methyl 2-amino-3-(4-methoxy-1H-indol-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.